2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8Cl2FNO. It is characterized by the presence of amino, dichloro, and fluoro groups attached to a phenyl ring, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol typically involves the reduction of 2,4-dichloro-5-fluorophenylacetone using sodium borohydride. The reaction is carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions . The product is then purified through crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using similar reagents and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and ketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
- 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol
- 2-(4-fluorophenyl)ethan-1-amine
Uniqueness
2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C8H8Cl2FNO |
---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
2-amino-2-(2,4-dichloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8Cl2FNO/c9-5-2-6(10)7(11)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2 |
InChI Key |
IHLAJHOMBUBSQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.